molecular formula C21H24N2O3S B216408 Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate

Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate

Cat. No. B216408
M. Wt: 384.5 g/mol
InChI Key: MWLQOQLPHBTCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate, also known as SERT inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves the inhibition of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate, which leads to an increase in the extracellular concentration of serotonin. This, in turn, activates various serotonin receptors in the brain and other tissues, leading to a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate are complex and depend on various factors, such as dose, route of administration, and duration of exposure. Some of the reported effects include increased serotonin levels in the brain, altered synaptic plasticity, changes in gene expression, and modulation of various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate in lab experiments include its high selectivity and potency, as well as its ability to modulate the serotonin system in a controlled manner. However, it is important to note that the effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate can be complex and context-dependent, and its use should be carefully controlled and monitored.

Future Directions

There are several future directions for the study of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate. One area of research is the development of more selective and potent Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate inhibitors that can be used to study the role of serotonin in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate on brain function and behavior, as well as its potential therapeutic applications in the treatment of various psychiatric and neurological disorders.
Conclusion
In conclusion, Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate is a valuable tool for studying the role of serotonin in various physiological and pathological conditions. Its high selectivity and potency make it a useful compound for modulating the serotonin system in a controlled manner, but its effects can be complex and context-dependent. Further research is needed to fully understand the potential applications of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate in scientific research and its therapeutic potential in the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves several steps, including the reaction of 4-phenoxyphenyl isothiocyanate with piperidine-4-carboxylic acid ethyl ester in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate has been widely used in scientific research, particularly in the field of neuroscience. It is a selective serotonin reuptake inhibitor (SSRI) that acts as a potent inhibitor of the serotonin transporter (Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate), which is responsible for the reuptake of serotonin from the synaptic cleft. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions, such as depression, anxiety, and addiction.

properties

Product Name

Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H24N2O3S/c1-2-25-20(24)16-12-14-23(15-13-16)21(27)22-17-8-10-19(11-9-17)26-18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,22,27)

InChI Key

MWLQOQLPHBTCBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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